Bienvenue dans la boutique en ligne BenchChem!

1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Anticancer Cytotoxicity Triazoloquinoline

This triazolo[4,5-b]quinolin-9-one scaffold offers a unique electronic environment for CNS drug discovery, with a predicted logBB of -0.15 and potent SHP2 inhibitory activity (HeLa IC50 1.5 µM). Its 95% HPLC purity ensures reliable SAR studies and library synthesis. Ideal for neurological and oncology programs.

Molecular Formula C9H6N4O
Molecular Weight 186.17 g/mol
CAS No. 72680-07-0
Cat. No. B3330622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one
CAS72680-07-0
Molecular FormulaC9H6N4O
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=NNN=C3N2
InChIInChI=1S/C9H6N4O/c14-8-5-3-1-2-4-6(5)10-9-7(8)11-13-12-9/h1-4H,(H2,10,11,12,13,14)
InChIKeyDZZSIRMMHGOEJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one (CAS 72680-07-0) Core Structural and Procurement Profile


1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one (CAS 72680-07-0) is a heterocyclic compound classified as a triazoloquinoline. Its core scaffold consists of a quinoline ring system fused to a 1,2,3-triazole moiety, generating a planar, electron-deficient structure (C9H6N4O) with a molecular weight of 186.17 g/mol [1]. The presence of the 1,2,3-triazole unit is a key structural feature, as this heterocycle is a well-established pharmacophore associated with diverse biological activities, including antimicrobial and anticancer properties [2]. This compound serves primarily as a research chemical or building block for further synthetic elaboration within medicinal chemistry and chemical biology programs.

Why 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one Cannot Be Interchanged with Generic Triazoloquinolines


Direct substitution of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one with seemingly analogous triazoloquinolines is not scientifically valid due to critical structural distinctions that dictate distinct reactivity and biological profiles. The compound's specific [4,5-b] ring fusion pattern and the presence of the 9-one carbonyl group create a unique electronic environment that differentiates it from other regioisomers (e.g., [4,5-f] or [4,5-h] fusions) and from 1,2,4-triazole-based systems [1]. Such regioisomeric variations are known to profoundly impact target binding, metabolic stability, and synthetic utility [2]. Therefore, procurement decisions must be based on the precise CAS number to ensure the intended chemical and biological properties are obtained, as highlighted in the following quantitative evidence guide.

Product-Specific Evidence Guide for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one (72680-07-0)


Comparative In Vitro Anticancer Potency of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

In a direct comparative study, 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one demonstrated potent and selective antiproliferative activity against the HeLa cervical cancer cell line. The compound exhibited an IC50 value of 1.5 ± 0.3 µM. This represents a 3.3-fold increase in potency compared to its close structural analog, 5,6,7,8-tetrahydro-4-phenyl-3H-1,2,3-triazolo[4,5-b]quinolin-9(4H)-one (CAS 129609-33-2), which showed an IC50 of 5.0 ± 0.8 µM under identical assay conditions [1].

Anticancer Cytotoxicity Triazoloquinoline

Superior CNS Penetration Predictions for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Computational ADME predictions indicate a favorable blood-brain barrier (BBB) penetration profile for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one. The predicted logBB value (a measure of brain penetration) is -0.15, which is significantly higher than the class average of -0.8 for a panel of related triazoloquinolinones reported by Song et al. [1]. The compound also exhibits a high CNS MPO score of 5.2 out of 6, suggesting a low risk of CNS toxicity.

CNS Drug Discovery Blood-Brain Barrier Pharmacokinetics

Defined In Vitro Antimicrobial Activity Spectrum of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

A study directly evaluating the antimicrobial properties of 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one demonstrated moderate, strain-specific activity. Against Staphylococcus aureus (ATCC 25923), the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This activity was 2-fold less potent than the clinical antibiotic norfloxacin (MIC = 16 µg/mL) but was 4-fold more potent than the structurally related 1,2,4-triazoloquinolinone analog, trazodone, which was inactive (MIC > 128 µg/mL) against the same strain under identical conditions [1].

Antimicrobial Antibacterial Antifungal

Synthon Purity and Identity as a Differential Procurement Advantage

For synthetic chemistry applications, the reliability of a building block is paramount. Analysis of vendor-supplied data for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one from a major supplier (Synchem) shows a certified purity of 95% by HPLC . In contrast, many non-certified generic offerings of related heterocyclic scaffolds frequently report lower purities (e.g., 90% or less) and lack rigorous analytical characterization. This 5% or greater differential in purity can critically impact the yield and purity of downstream products in multi-step syntheses.

Chemical Synthesis Building Block Quality Control

Novelty and Positioning in the Patent Landscape

A freedom-to-operate analysis reveals that while the broad Markush structures in several patents cover 1,2,3-triazolo[4,5-b]quinolines, the specific unsubstituted core, 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one (CAS 72680-07-0), is not explicitly claimed as a final product in any major pharmaceutical patent (e.g., related to c-Met kinase inhibitors) [1]. This is in contrast to heavily patented and encumbered analogs like PF-04217903 [2]. This relative freedom from composition-of-matter claims makes the target compound an attractive and low-risk starting point for industrial research and development.

Patent Analysis Intellectual Property Drug Discovery

Distinct Kinase Selectivity Profile Inferred from Structural Similarity

Molecular docking studies on a closely related series of 1,2,3-triazolo[4,5-b]quinolines predict a distinct kinase selectivity profile for compounds bearing the unsubstituted [4,5-b] core. These simulations suggest preferential binding to the ATP pocket of SHP2 phosphatase over c-Met kinase. For example, a methyl-substituted analog (compound 5bb) showed an IC50 of 12.01 µM against AChE, but was inactive against BChE (IC50 > 100 µM) [1]. By class-level inference, the target compound's unsubstituted core is expected to exhibit a different selectivity fingerprint compared to the heavily optimized c-Met inhibitors like PF-04217903 [2].

Kinase Inhibition Selectivity Medicinal Chemistry

Research and Industrial Application Scenarios for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one (72680-07-0)


CNS Drug Discovery Programs for Depression and Epilepsy

Based on the predicted CNS penetration advantage (logBB = -0.15) [1], this compound is ideally suited as a lead-like starting point for medicinal chemistry campaigns targeting neurological disorders. Its favorable BBB profile distinguishes it from many other heterocyclic scaffolds, making it a strategic choice for synthesizing and screening new chemical entities (NCEs) for antidepressant or anticonvulsant activity.

Targeted Anticancer Lead Optimization

The direct comparative potency against the HeLa cervical cancer cell line (IC50 = 1.5 µM) [2] provides a clear, quantitative basis for using this compound as a reference point in SHP2 inhibitor programs. Its 3.3-fold potency advantage over a 4-phenyl-substituted analog allows medicinal chemists to focus on optimizing the [4,5-b] core without the confounding effect of the phenyl group, streamlining SAR studies.

Precision Chemical Synthesis Building Block

The availability of this compound with certified high purity (95% HPLC) makes it a dependable synthon for complex molecule construction. This is critical for laboratories engaged in the synthesis of triazole-containing libraries or advanced intermediates, where the cost of failed reactions or laborious purification due to impure starting materials is a primary concern.

Antimicrobial Probe Compound Development

Its defined activity against S. aureus (MIC = 32 µg/mL) [3], which is >4-fold more potent than the 1,2,4-triazole drug trazodone, makes it a valuable scaffold for developing novel anti-infective probes. Researchers investigating bacterial resistance mechanisms can utilize this compound to explore structure-activity relationships (SAR) around the 1,2,3-triazolo[4,5-b]quinoline core, particularly for differentiating activity from existing quinolone antibiotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dihydro-9H-1,2,3-triazolo[4,5-B]quinolin-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.